molecular formula C13H13N5O B11862453 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one CAS No. 88420-69-3

6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one

Cat. No.: B11862453
CAS No.: 88420-69-3
M. Wt: 255.28 g/mol
InChI Key: SXUSWHUMNDGSIT-UHFFFAOYSA-N
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Description

6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Benzylamine, methylamine, and a suitable purine precursor.

    Reaction Steps:

    Reaction Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products depend on the type of reaction. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is a methylxanthine derivative of purine.

    Theobromine: A bitter alkaloid of the cacao plant, similar in structure to caffeine.

Uniqueness

6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines. These unique features could make it valuable for specific applications in research and industry.

Properties

CAS No.

88420-69-3

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

6-amino-9-benzyl-7-methylpurin-8-one

InChI

InChI=1S/C13H13N5O/c1-17-10-11(14)15-8-16-12(10)18(13(17)19)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,15,16)

InChI Key

SXUSWHUMNDGSIT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CN=C2N(C1=O)CC3=CC=CC=C3)N

Origin of Product

United States

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